molecular formula C11H9N3 B11076291 Pyrido[1,2-a]benzimidazol-7-amine CAS No. 696636-30-3

Pyrido[1,2-a]benzimidazol-7-amine

Cat. No.: B11076291
CAS No.: 696636-30-3
M. Wt: 183.21 g/mol
InChI Key: FZUVQKSCAPPZEE-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazol-7-amine is a heterocyclic compound that belongs to the class of fused benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrido[1,2-a]benzimidazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridines with appropriate reagents. For instance, the reaction of 2-aminopyridines with 2-iodophenylboronic acids under ligand-free copper acetate (Cu(OAc)2)-catalyzed Ullmann-type one-pot intramolecular cascade reaction has been reported to yield pyrido[1,2-a]benzimidazoles in good to excellent yields . Another method involves the use of enamino ketones as building blocks, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often employ continuous flow reactors to ensure efficient and scalable production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-a]benzimidazol-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of pyrido[1,2-a]benzimidazol-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazol-7-amine is structurally similar to other fused benzimidazoles, such as pyrimido[1,2-a]benzimidazoles and azolo[1,5-a]pyrimidines . it stands out due to its unique pharmacological profile and higher potency in certain biological assays . Similar compounds include:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and diverse biological activities make it a valuable target for further research and development. Continued exploration of its synthetic routes, chemical reactions, and applications will undoubtedly contribute to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

696636-30-3

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

pyrido[1,2-a]benzimidazol-7-amine

InChI

InChI=1S/C11H9N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H,12H2

InChI Key

FZUVQKSCAPPZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC(=C3)N

Origin of Product

United States

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